Isothymonin

Description

Overview of Isothymonin within the Flavonoid Class of Natural Products

Isothymonin is a naturally occurring chemical compound classified within the extensive flavonoid class of polyketide natural products. nih.govontosight.ai Specifically, it is categorized as a 7-O-methylated flavonoid, a subgroup of flavones characterized by the presence of methoxy (B1213986) groups on the C7 atom of the flavonoid's core structure. hmdb.cascione.com The fundamental architecture of Isothymonin is a flavone (B191248) backbone, which consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, forming two benzene (B151609) rings (A and B) joined by a three-carbon heterocyclic pyran ring (C).

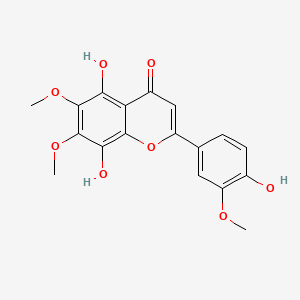

The chemical structure of Isothymonin is precisely defined as 5,8-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one. nih.gov This structure features multiple hydroxyl and methoxy functional groups attached to its rings, which are pivotal to its chemical properties and biological activities. Isothymonin is found in a variety of plants, notably in species of the Lamiaceae family. It has been identified in holy basil (Ocimum sanctum), spearmint (Mentha spicata), and common thyme (Thymus vulgaris). hmdb.canih.govmdpi.com Its presence in these common herbs suggests its potential as a biomarker for their consumption. hmdb.ca

Table 1: Chemical and Physical Properties of Isothymonin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H16O8 | nih.gov |

| Molecular Weight | 360.3 g/mol | nih.gov |

| IUPAC Name | 5,8-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | nih.gov |

| CAS Number | 99615-01-7 | nih.gov |

| ChEMBL ID | CHEMBL463563 | nih.gov |

| HMDB ID | HMDB0303738 | hmdb.ca |

| Physical Description | Yellow crystalline solid | |

| Solubility | Practically insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | hmdb.cachemfaces.com |

Historical Context of Isothymonin Research and its Emergence in Advanced Phytochemical Studies

The history of Isothymonin in phytochemical literature is closely linked to the broader investigation of medicinal plants, particularly Ocimum sanctum (Tulsi). A significant milestone in Isothymonin research was a 2000 study published in Phytomedicine by Kelm et al. chemfaces.comnih.gov This research involved an anti-oxidant bioassay-directed extraction and purification of fresh Ocimum sanctum leaves and stems, which led to the isolation of Isothymonin alongside other phenolic compounds like cirsilineol, cirsimaritin, isothymusin, apigenin, and rosmarinic acid. chemfaces.comnih.gov The structural elucidation of these compounds was accomplished using spectroscopic methods, a standard practice in natural product chemistry. chemfaces.comnih.gov

While this 2000 study was pivotal in highlighting its biological activities, the compound itself was known prior to this, as evidenced by its CAS number (99615-01-7) which points to an earlier registration in chemical databases. nih.gov The emergence of Isothymonin in advanced phytochemical studies has been facilitated by the development of sophisticated analytical techniques. Modern research on plant extracts containing Isothymonin frequently employs methods such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for separation and quantification. ijpsjournal.com Further detailed structural analysis and identification in complex mixtures are achieved using hyphenated techniques like HPLC-Electrospray Ionization-Time-of-Flight Mass Spectrometry (HPLC-ESI-TOF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which provide high resolution and sensitivity. ijpbs.comnih.gov These advanced methods have enabled more precise identification and quantification of Isothymonin in various plant species and are crucial for ongoing research into its biological roles. nih.govnih.gov

Scope and Significance of Current Academic Inquiry into Isothymonin

Current academic research into Isothymonin is multifaceted, exploring its potential biological activities and applications. A primary focus has been on its anti-inflammatory and antioxidant properties. nih.govontosight.ai The landmark 2000 study by Kelm et al. was among the first to report its cyclooxygenase (COX) inhibitory activity, showing a 65% inhibition of COX-1 at a concentration of 1000 µM. chemfaces.com This finding has spurred further interest in its potential as an anti-inflammatory agent. nih.govijpsr.comauctoresonline.org Its antioxidant capacity has also been a subject of investigation, a common area of inquiry for phenolic compounds due to their ability to scavenge free radicals. scione.comchemfaces.comfrontiersin.org

The significance of Isothymonin in current research is also expanding into the realm of computational chemistry and drug discovery. In-silico studies, such as molecular docking, have been used to predict the binding affinity of Isothymonin to various protein targets. ijpsjournal.comunimi.it For example, its potential interaction with the main protease (Mpro) of the COVID-19 virus has been explored, demonstrating its relevance in screening natural compounds for novel therapeutic applications. ijpsjournal.com Furthermore, research has investigated its potential role in anti-cancer studies and as a skin anti-aging compound. mdpi.comcnu.edu.tw The consistent identification of Isothymonin in various Ocimum species also underscores its importance in the phytochemical analysis and standardization of herbal extracts. frontiersin.orgjournalcjast.com

Table 2: Summary of Selected Research Findings on Isothymonin

| Area of Research | Methodology | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory Activity | In-vitro (Cyclooxygenase Inhibition Assay) | Displayed 65% inhibition of COX-1 at 1000 µM concentration. | chemfaces.com |

| Antioxidant Activity | In-vitro (Liposome Oxidation Model) | Demonstrated good antioxidant activity at a 10 µM concentration. | chemfaces.com |

| Antiviral Potential | In-silico (Molecular Docking) | Showed significant binding affinity to the COVID-19 Main protease (Mpro) enzyme. | ijpsjournal.com |

| Phytochemical Analysis | Bioassay-directed extraction, Spectroscopic methods | Isolated and structurally established from Ocimum sanctum. | nih.gov |

| Biomarker Potential | Metabolomic Analysis | Identified as a potential biomarker for the consumption of common thyme and spearmint. | hmdb.ca |

Structure

3D Structure

Properties

IUPAC Name |

5,8-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)17(24-2)18(25-3)15(22)16(13)26-11/h4-7,19,21-22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDGLNFYKPCMSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)OC)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemodiversity of Isothymonin

Distribution of Isothymonin Across Plant Species and Genera

Research has identified the presence of Isothymonin in various plant species, with a notable concentration in certain members of the Lamiaceae family.

Ocimum sanctum, commonly known as Holy Basil or Tulsi, is a primary source of Isothymonin. nih.gov This plant is revered in traditional medicine, and various parts of it, including the leaves, stem, flower, root, and seeds, are utilized for their therapeutic properties. nih.gov The chemical composition of O. sanctum is complex, containing a variety of biologically active compounds. nih.gov Among the numerous phytochemicals isolated from this plant, Isothymonin has been identified as one of its constituents. nih.gov The presence of Isothymonin, along with other flavonoids like Civsilineol, Apigenin, and Rosmarinic acid, contributes to the plant's recognized anti-inflammatory activities. nih.gov

Beyond Holy Basil, Isothymonin has also been reported in other species of the Lamiaceae family, namely Thymus vulgaris (Thyme) and Mentha spicata (Spearmint). nih.gov The essential oils of these plants are rich in various compounds, with Thymol being a major component in Thymus vulgaris and Carvone in Mentha spicata. scirp.orgoatext.com The identification of Isothymonin in these species indicates a broader distribution within this plant family. nih.gov

Table 1: Documented Plant Sources of Isothymonin

| Plant Species | Family | Common Name |

|---|---|---|

| Ocimum sanctum | Lamiaceae | Holy Basil, Tulsi |

| Thymus vulgaris | Lamiaceae | Thyme |

Isothymonin's Localization within Plant Tissues and Organs

The distribution of Isothymonin is not uniform throughout the plant; it has been detected in various tissues and organs.

In Ocimum sanctum, different parts of the plant are known to contain a variety of active components. nih.gov While specific studies focusing solely on the localization of Isothymonin are limited, the general understanding is that flavonoids and other secondary metabolites are present in the leaves, stems, and flowers. nih.gov For instance, ethanolic extracts of the leaves of O. sanctum have been a source for the isolation of numerous compounds. nih.govfigshare.com Traditional medicine utilizes the leaves, stem, and flower for various treatments, which suggests the presence of bioactive compounds like Isothymonin in these aerial parts. nih.gov

The root system of Ocimum sanctum is also utilized in traditional medicinal practices, indicating the presence of therapeutically valuable compounds. nih.gov While direct confirmation of Isothymonin in the roots of Ocimum species from the provided search results is not explicit, the established use of the roots in traditional remedies implies that they are a source of bioactive constituents. nih.gov

Chemodiversity of Isothymonin and Related Flavonoids in Natural Sources

Ocimum sanctum exhibits significant chemodiversity, containing a wide array of flavonoids and other phytochemicals alongside Isothymonin. nih.gov This chemical richness contributes to the plant's broad spectrum of observed biological activities. nih.gov

Several other flavonoids have been isolated from O. sanctum, including:

Civsilineol nih.gov

Civsimavatine nih.gov

Rosmarinic acid nih.gov

Orientin nih.gov

Vicenin nih.gov

Luteolin-7-O-beta-D-glucopyranoside nih.gov

Apigenin-7-O-beta-D-glucopyranoside nih.gov

This diversity of flavonoids, with their varied chemical structures, likely results in synergistic interactions that underpin the plant's traditional uses. nih.gov

Table 2: Flavonoids and Other Compounds Identified in Ocimum sanctum

| Compound Name | Chemical Class |

|---|---|

| Isothymonin | Flavonoid |

| Civsilineol | Flavonoid |

| Apigenin | Flavonoid |

| Rosmarinic acid | Polyphenolic acid |

| Eugenol | Phenylpropanoid |

| Orientin | Flavonoid |

| Vicenin | Flavonoid |

Biosynthetic Pathways and Genetic Regulation of Isothymonin

Proposed Biosynthetic Routes to Isothymonin Formation

The formation of isothymonin likely follows the general flavonoid biosynthetic pathway, which is initiated from precursors derived from the phenylpropanoid and polyketide pathways.

The biosynthesis of the foundational C15 flavonoid skeleton begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). The resulting naringenin (B18129) chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. Naringenin is a key intermediate in the biosynthesis of a wide array of flavonoids. nih.govnih.gov

From naringenin, the pathway to isothymonin would necessitate a series of modifications to both the A and B rings of the flavonoid structure. These modifications are catalyzed by various enzymes that introduce hydroxyl and methyl groups at specific positions.

The conversion of the basic flavonoid skeleton into the highly substituted isothymonin molecule involves a sequence of hydroxylation and O-methylation reactions. The order of these reactions can vary, leading to different intermediates. The methylation of hydroxyl groups is a critical step in the biosynthesis of polymethoxyflavones like isothymonin. pnas.orgnih.gov This process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). researchgate.netmaxapress.com

These OMTs utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to specifically methylate the hydroxyl groups on the flavonoid ring. nih.gov The biosynthesis of polymethoxylated flavonoids often involves multiple OMTs, each with specific regioselectivity for different hydroxyl positions on the flavonoid backbone. mdpi.com For isothymonin, with its three methoxy (B1213986) groups at positions 6, 7, and 3', it is probable that at least two or three distinct OMTs are involved in its biosynthesis.

A plausible sequence of late-stage modifications is outlined in the table below:

| Proposed Step | Precursor | Enzyme Class | Product |

| 1 | Naringenin | Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H) | Eriodictyol, Dihydrokaempferol |

| 2 | Dihydroflavonol | Flavonol synthase (FLS) | Apigenin, Luteolin |

| 3 | Hydroxylated Flavone (B191248) | Flavonoid O-methyltransferase (OMT) | Hydroxy-methoxyflavone intermediates |

| 4 | Hydroxy-methoxyflavone intermediates | Flavonoid O-methyltransferase (OMT) | Isothymonin |

Identification and Characterization of Biosynthetic Gene Clusters for Isothymonin

While a specific biosynthetic gene cluster (BGC) for isothymonin has not been identified, modern genomic and transcriptomic techniques provide a roadmap for its discovery and characterization.

Genomic and transcriptomic analyses are powerful tools for identifying the genes involved in the biosynthesis of plant secondary metabolites. nih.gov By sequencing the genome and transcriptome of isothymonin-producing plants, such as those from the Thymus or Mentha genera, it is possible to identify candidate genes encoding the necessary biosynthetic enzymes. mdpi.commdpi.comnih.gov

Comparative transcriptomics, for instance, can be employed by comparing the gene expression profiles of high and low isothymonin-producing plant tissues or cultivars. Genes that are highly expressed in the high-producing samples are strong candidates for being part of the isothymonin biosynthetic pathway. These candidate genes would include those encoding chalcone synthase, chalcone isomerase, hydroxylases, and various O-methyltransferases.

The biosynthesis of isothymonin would require the coordinated action of several classes of enzymes. The key enzymatic activities are summarized in the following table:

| Enzyme Class | Abbreviation | Function |

| Chalcone Synthase | CHS | Catalyzes the initial condensation reaction to form the chalcone backbone. |

| Chalcone Isomerase | CHI | Cyclizes the chalcone into a flavanone. |

| Flavanone 3-hydroxylase | F3H | Introduces a hydroxyl group at the 3-position of the C ring. |

| Flavonoid 3'-hydroxylase | F3'H | Adds a hydroxyl group at the 3'-position of the B ring. |

| Flavonol Synthase | FLS | Converts dihydroflavonols to flavonols. |

| O-methyltransferase | OMT | Transfers a methyl group from SAM to a hydroxyl group on the flavonoid ring. nih.gov |

Regulation of Isothymonin Production in Response to Environmental Cues

The production of flavonoids and other secondary metabolites in plants is often influenced by environmental factors. In plants of the Thymus genus, flavonoid accumulation has been observed to vary with altitude and climatic conditions, suggesting that environmental stressors can modulate their biosynthesis. researchgate.net These factors can act as signals that trigger changes in the expression of biosynthetic genes, leading to altered levels of flavonoid production.

For example, increased exposure to UV radiation at higher altitudes can lead to an upregulation of genes in the flavonoid biosynthetic pathway as a protective mechanism. Similarly, other abiotic stresses such as drought and temperature fluctuations could also play a role in regulating the production of isothymonin in its native plant species.

Advanced Methodologies for Isothymonin Characterization and Analysis

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a cornerstone in the structural elucidation of complex organic molecules, providing detailed information about the molecular framework, connectivity, and functional groups. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of organic compounds. numberanalytics.comipb.pt For a molecule like Isothymonin, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together its complete molecular architecture. ipb.pt

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Isothymonin, this would reveal signals in the aromatic region for the flavonoid rings and signals for any aliphatic or methoxy (B1213986) protons.

¹³C NMR: The carbon-13 NMR spectrum shows the number of non-equivalent carbon atoms. The chemical shifts would indicate the presence of carbonyl carbons, aromatic carbons, and any other carbon types within the Isothymonin structure. ipb.pt

2D NMR Techniques: Advanced 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between atoms. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems within the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting different fragments of the molecule, such as linking the A and B rings of the flavonoid core. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule. numberanalytics.com

The following table illustrates the type of data that would be generated from NMR analysis for a flavonoid like Isothymonin.

| Technique | Information Yielded for Isothymonin | Example Application |

| ¹H NMR | Chemical shift, integration, and multiplicity of protons. | Distinguishing between protons on the A, B, and C rings. |

| ¹³C NMR | Chemical shift of all unique carbon atoms. | Identifying carbonyl carbons, oxygenated aromatic carbons, and other carbons in the flavonoid skeleton. |

| COSY | Reveals ¹H-¹H spin-spin coupling networks. | Establishing the connectivity of protons within each aromatic ring. |

| HSQC | Shows one-bond ¹H-¹³C correlations. | Assigning specific protons to their directly attached carbon atoms. numberanalytics.com |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connecting the flavonoid B-ring to the C-ring across the ether linkage. numberanalytics.com |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. slideshare.net It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. orgchemboulder.comgentechscientific.com

For Isothymonin, high-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would be used to determine its elemental formula with high accuracy. ijpsjournal.com Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. mkjc.in This fragmentation pattern acts as a fingerprint, revealing the structure of different parts of the molecule. gentechscientific.comcreative-proteomics.com The cleavage of bonds within the flavonoid structure would lead to predictable fragment ions, helping to confirm the identity and structure of Isothymonin. orgchemboulder.com

| MS Technique | Data Provided for Isothymonin |

| High-Resolution MS (HRMS) | Provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. |

| Tandem MS (MS/MS) | Generates a specific fragmentation pattern by breaking down the parent molecule. mkjc.in This pattern helps identify structural motifs within Isothymonin. |

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. horiba.com These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. photothermal.comnicoletcz.cz

For Isothymonin, IR spectroscopy would be expected to show strong absorption bands corresponding to hydroxyl (-OH) groups, carbonyl (C=O) groups from the flavonoid C-ring, and carbon-carbon double bonds (C=C) in the aromatic rings. mt.com Raman spectroscopy would provide complementary information, particularly on the aromatic ring backbone structure. nicoletcz.czmt.com Analyzing the vibrational spectra helps to confirm the presence of key functional groups predicted by the proposed structure of Isothymonin. americanpharmaceuticalreview.com

| Spectroscopy | Vibrational Mode | Expected Wavenumber Region (cm⁻¹) | Functional Group in Isothymonin |

| Infrared (IR) | O-H Stretching | 3500-3200 | Hydroxyl groups |

| Infrared (IR) | C=O Stretching | 1650-1600 | Flavonoid C-ring carbonyl |

| Infrared (IR) & Raman | C=C Stretching | 1600-1450 | Aromatic rings |

| Raman | Skeletal Vibrations | 1300-1000 | Flavonoid backbone |

Advanced Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation of Isothymonin from complex natural sources, such as plant extracts, and for its quantification. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For flavonoids like Isothymonin, Reverse-Phase HPLC (RP-HPLC) is commonly used. ijpsjournal.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. By carefully controlling the composition of the mobile phase, often through a gradient elution, complex mixtures of flavonoids from plant extracts can be effectively separated. nih.govnih.gov

The quantification of Isothymonin is achieved by using a detector, such as a UV-Vis Diode Array Detector (DAD), and comparing the peak area from the sample to a calibration curve generated from pure standards. nih.govoatext.com This method allows for the precise determination of the concentration of Isothymonin in an extract. oatext.comigi-global.com

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not require a solid support matrix. iconsci.com This technique is highly advantageous for preparative-scale separations of natural products because it eliminates irreversible adsorption and denaturation of the sample that can occur with solid supports. iconsci.comveeprho.com

CCC operates by partitioning solutes between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other is pumped through. iconsci.com Its high loading capacity makes it an effective tool for purifying large quantities of target compounds like Isothymonin from crude extracts. veeprho.commdpi.com Recent advancements in CCC include coupling it with other techniques like MS or NMR for online analysis and implementing various modes such as dual-mode and recycling CCC to enhance separation efficiency. veeprho.comnih.gov

Computational and In Silico Approaches in Isothymonin Research

Computational methods have become indispensable in modern phytochemical research, offering a time- and cost-effective means to screen compounds, predict their activities, and understand their mechanisms of action at a molecular level. innovareacademics.in For Isothymonin, these in silico approaches have provided significant insights into its potential as a bioactive molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently employed to understand how a ligand, such as Isothymonin, might interact with a protein target. Several studies have utilized molecular docking to investigate the binding affinity of Isothymonin against various enzymatic targets.

One area of investigation has been its potential against the main protease (Mpro) of the COVID-19 virus, an enzyme critical for viral replication. innovareacademics.inupdatepublishing.com In one such in silico study, Isothymonin was docked with the COVID-19 Mpro (PDB ID: 6LU7) using AutoDock 4.2 software. innovareacademics.inresearchgate.net The simulation predicted a moderate binding energy of -5.92 kcal/mol. innovareacademics.in The analysis, visualized with Biovia Discovery Studio, revealed the formation of a single hydrogen bond between Isothymonin and the amino acid residue Thr190 in the enzyme's active site. innovareacademics.in Another docking study using the PyRx virtual screening tool reported a binding affinity of -6.8 kcal/mol for Isothymonin against the same target (6LU7). researchgate.net

Further research explored Isothymonin's interaction with Bruton's Tyrosine Kinase (BTK), a recognized drug target in the treatment of certain cancers. mdpi.com Docking simulations in this study calculated a more potent binding energy of -8.4 kcal/mol for Isothymonin with the BTK protein. mdpi.com These docking studies are crucial for identifying potential biological targets for Isothymonin and providing a rationale for its observed bioactivities.

Molecular Docking Simulation Data for Isothymonin| Protein Target | Docking Software | Binding Affinity (kcal/mol) | Key Interactions / Notes | Reference |

|---|---|---|---|---|

| COVID-19 Mpro (6LU7) | AutoDock 4.2 | -5.92 | One hydrogen bond with Thr190. | innovareacademics.in |

| COVID-19 Mpro (6LU7) | PyRx | -6.8 | One C-H bond observed. | researchgate.net |

| Bruton's Tyrosine Kinase (BTK) | Not Specified | -8.4 | Part of a screening of 46 phytochemicals from O. sanctum. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. igi-global.com These models are used to predict the activity of new or untested compounds. For natural products like Isothymonin, QSAR can help in screening for various biological properties, including potential toxicity. sdiarticle5.com

In a study utilizing the DeepToxLab platform, a QSAR model based on deep learning was used to predict the carcinogenic potential of various small molecules. sdiarticle5.com This model, trained on extensive public datasets, assigns a toxicity probability score from 0 to 1. Isothymonin was analyzed and identified as a compelling candidate with a very low predicted toxicity score of 0.039, which was accompanied by a high-confidence prediction from the model. sdiarticle5.com This result suggests a safe toxicity profile, which aligns with general reports on the low carcinogenic risk of naturally occurring flavonoids. sdiarticle5.com Such QSAR analyses are valuable in the early stages of drug development for prioritizing compounds with a higher likelihood of safety and efficacy. sdiarticle5.com

QSAR Modeling Data for Isothymonin| QSAR Model/Platform | Predicted Endpoint | Result | Confidence Level | Reference |

|---|---|---|---|---|

| DeepToxLab | Carcinogenicity | 0.039 (Probability Score) | High | sdiarticle5.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. mdpi.comnih.gov MD simulations are often performed on the most promising candidates from docking studies to assess the stability of the predicted binding pose. mdpi.com

In a study that docked 46 phytochemicals from Ocimum sanctum against Bruton's Tyrosine Kinase, Isothymonin was identified as a potential inhibitor based on its docking score. mdpi.com Although other compounds from that screen were ultimately selected for full MD simulations, the methodology described is directly applicable to Isothymonin research. The standard procedure involves using software like GROMACS with a force field such as CHARMM36. mdpi.com The protein-ligand complex is solvated in a water box, and the system's energy is minimized before the simulation. mdpi.com The stability of the complex is then evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period, typically up to 100 nanoseconds. mdpi.comnih.gov This analysis confirms whether the ligand remains stably bound within the target's active site, strengthening the case for its inhibitory potential. mdpi.com

Bioassay-Directed Fractionation and Isolation Strategies

Bioassay-directed fractionation is a cornerstone strategy in natural product chemistry for isolating pure, biologically active compounds from a complex mixture like a plant extract. plos.orgresearchgate.net The process involves the stepwise separation of the extract using chromatographic techniques, with each resulting fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure active compound is isolated. plos.org

The isolation of Isothymonin from natural sources has been successfully achieved using this methodology. An antioxidant bioassay-directed extraction and purification of the fresh leaves and stems of Holy Basil (Ocimum sanctum) led to the isolation of Isothymonin. researchgate.net In this process, the crude plant extract was separated into various fractions, and the fractions showing the highest antioxidant activity (e.g., via DPPH radical scavenging assay) were selected for further purification, ultimately yielding pure Isothymonin along with other flavonoids like Cirsimaritin and Isothymusin.

Similarly, a related technique, radical-scavenging activity-guided isolation, was applied to the acetone (B3395972) extract of Micromeria cilicica. researchgate.net This led to the isolation of a derivative, Isothymonin 4′-methyl ether, demonstrating the utility of this bioassay-guided approach for identifying and isolating members of the Isothymonin family of compounds. researchgate.netistanbul.edu.tr

Molecular Mechanisms of Isothymonin S Biological Activities

Modulation of Enzymatic Activities by Isothymonin

Isothymonin's biological effects are linked to its ability to interact with and inhibit specific enzymes. These interactions have been explored in the context of inflammatory pathways and viral protein function.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostanoids, which are lipid mediators involved in both physiological "housekeeping" functions (COX-1) and inflammatory processes (COX-2). researchgate.netnih.gov The inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. nih.govfrontiersin.org

Isothymonin has been evaluated for its ability to inhibit these two isoforms. cenazlatyklas.cz In an in vitro assay, Isothymonin demonstrated a 37% inhibitory activity against Cyclooxygenase-1 (COX-1) when tested at a concentration of 1000 µM. researchgate.netchemfaces.comusda.govusda.govnih.gov The compound also showed inhibitory activity against Cyclooxygenase-2 (COX-2) at the same concentration, reportedly at slightly higher levels than its COX-1 inhibition, although the precise percentage of inhibition was not specified for Isothymonin alone in the available literature. nih.govresearchgate.net This suggests that Isothymonin can interact with both key enzymes of the prostaglandin (B15479496) synthesis pathway. taylorandfrancis.com

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Isothymonin

| Compound | Enzyme | Concentration (µM) | % Inhibition |

| Isothymonin | COX-1 | 1000 | 37% researchgate.netchemfaces.comnih.gov |

| Isothymonin | COX-2 | 1000 | Activity demonstrated nih.govresearchgate.net |

The main protease (Mpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for potential inhibitors. cenazlatyklas.czmdpi.com In silico molecular docking studies have been conducted to assess the potential of Isothymonin to bind to and inhibit this viral enzyme.

These studies have shown that Isothymonin exhibits a moderate binding affinity for the active site of the SARS-CoV-2 Mpro. usda.govusda.gov The binding energy, which indicates the stability of the interaction, has been calculated in different studies. One study reported a binding energy of -5.92 kcal/mol, while another recorded a binding affinity of -6.8 kcal/mol for the protease target 6LU7. usda.govresearchgate.net These findings suggest a better binding affinity than some reference compounds like Remdesivir (-3.76 kcal/mol) in one of the studies. usda.gov The interaction involves the formation of a hydrogen bond with the amino acid residue Thr190 in the enzyme's active pocket. usda.gov

Table 2: In Silico Docking Results of Isothymonin against SARS-CoV-2 Mpro

| Target Protein | Ligand | Binding Energy/Affinity (kcal/mol) | Interacting Residues |

| SARS-CoV-2 Mpro | Isothymonin | -5.92 usda.gov | Thr190 usda.gov |

| SARS-CoV-2 Mpro (6LU7) | Isothymonin | -6.8 researchgate.net | Not specified |

Bruton's tyrosine kinase (BTK) is a non-receptor protein kinase that is a crucial component of B-cell receptor signaling pathways, playing a significant role in B-cell development and activation. As such, it has become an important therapeutic target for various diseases, including certain cancers and autoimmune disorders. chemfaces.com

The potential for Isothymonin to act as a BTK inhibitor has been explored through in silico screening of various phytochemicals. chemfaces.comtaylorandfrancis.com In a molecular docking study, Isothymonin was evaluated for its ability to bind to BTK. The results yielded a docking score of -8.4 kcal/mol, indicating a favorable binding affinity for the kinase. chemfaces.comtaylorandfrancis.com

Table 3: In Silico Docking Score of Isothymonin against Bruton's Tyrosine Kinase (BTK)

| Target Protein | Ligand | Docking Score (kcal/mol) |

| Bruton's Tyrosine Kinase (BTK) | Isothymonin | -8.4 chemfaces.comtaylorandfrancis.com |

Molecular Interactions and Binding Dynamics

The stability and specificity of Isothymonin's binding to target enzymes are governed by a combination of molecular interactions, including hydrogen bonds and hydrophobic interactions. These non-covalent bonds are critical for stabilizing the ligand within the protein's active site.

The binding of a ligand to a protein is often driven by the burial of hydrophobic (water-repelling) surfaces and the formation of specific hydrogen bonds. In silico analyses of Isothymonin docked with target proteins have provided details on these interactions.

When interacting with the SARS-CoV-2 main protease, Isothymonin was found to form both hydrogen bonds and hydrophobic interactions. usda.gov Specifically, it formed one conventional hydrogen bond with an active site residue. usda.gov Another study noted the formation of one carbon-hydrogen bond during its interaction with the same protease. researchgate.net These types of weak intermolecular forces are crucial for stabilizing the ligand within the binding pocket of the protein.

The inhibitory effect of a compound is directly related to its interaction with specific amino acid residues within the enzyme's active site. For Isothymonin, molecular docking studies have identified key residues involved in these interactions.

In the case of the SARS-CoV-2 Mpro, Isothymonin was shown to form a hydrogen bond with the amino acid residue Thr190. usda.gov This interaction occurs within the active pocket of the enzyme, which is essential for its catalytic function. usda.gov Studies on other proteins have also shown that Isothymonin binds within the active site, forming stable interactions with key residues. researchgate.net These specific interactions are fundamental to understanding the molecular basis of Isothymonin's potential enzymatic inhibition.

Cellular Mechanisms of Action (Mechanistic In Vitro Studies)

In vitro studies provide a foundational understanding of the cellular and molecular mechanisms through which Isothymonin exerts its biological effects. These investigations, often utilizing cell lines, allow for a detailed examination of its impact on cell behavior and signaling pathways.

Modulation of Cell Proliferation and Viability in Cancer Cell Lines (referencing extracts containing Isothymonin)

Extracts from plants known to contain Isothymonin, such as Ocimum sanctum (Holy Basil), have demonstrated notable effects on the proliferation and viability of various cancer cell lines. While these extracts contain a complex mixture of phytochemicals, the presence of Isothymonin is considered a contributor to their bioactivity.

Research has shown that ethanolic extracts of Ocimum sanctum lead to a dose-dependent decrease in the viability of KB oral cancer cell lines. bibliomed.org This effect suggests that compounds within the extract, including Isothymonin, interfere with cellular processes essential for cancer cell survival and growth. bibliomed.org The use of such extracts represents a strategic approach, as the combination of bioactive compounds may have synergistic effects, potentially enhancing efficacy and reducing the toxicity that might be associated with individual agents. bibliomed.org

Similarly, studies on Isothymusin, a closely related dimethoxy, trihydroxy flavone (B191248), have shown significant antiproliferative activity. Isothymusin affected the proliferation of leukemia, colon, skin, and breast cancer cell lines by more than 50%. nih.govresearchgate.net It also moderately affected prostate, kidney, lung, hepatic, and breast adenocarcinoma cells. nih.govresearchgate.net These findings, while not directly on Isothymonin, suggest a class effect for these types of flavonoids. The antiproliferative efficacy in these studies was evaluated using established methods such as the MTT, Neutral Red Uptake, and Sulforhodamine-B (SRB) assays. nih.govresearchgate.net

Furthermore, fractionated leaf extracts of Ocimum gratissimum, another plant in the same family, have been shown to inhibit the proliferation of A549 lung adenocarcinoma cells in a concentration-dependent manner. mdpi.com These extracts were also found to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. mdpi.com

The collective evidence from studies on extracts containing Isothymonin and related flavonoids points towards a consistent pattern of antiproliferative and cytotoxic activity against a range of cancer cell lines.

Table 1: Effects of Plant Extracts Containing Flavonoids on Cancer Cell Lines This table is interactive. Users can sort and filter the data.

| Plant Source | Extract Type | Cancer Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|---|

| Ocimum sanctum | Ethanolic | KB (Oral Cancer) | Dose-dependent decrease in cell viability. | bibliomed.org |

| Ocimum gratissimum | Fractionated Leaf Extract | A549 (Lung Adenocarcinoma) | Inhibition of proliferation, induction of apoptosis. | mdpi.com |

| Plants containing Isothymusin | N/A | Leukemia, Colon, Skin, Breast | Proliferation affected by >50%. | nih.govresearchgate.net |

Influence on Cellular Signal Transduction Pathways (general context)

Intracellular signal transduction pathways are complex chains of molecular reactions that govern fundamental cellular activities such as proliferation, differentiation, and survival. nih.gov The dysregulation of these pathways is a hallmark of cancer. nih.gov Phytochemicals, including flavonoids like Isothymonin, can exert their anticancer effects by modulating these critical signaling cascades. bibliomed.org

Extracts of Ocimum sanctum, which contain Isothymonin, are believed to modulate aberrant signal transduction pathways in cancer. bibliomed.org While direct studies on Isothymonin's specific targets are limited, the actions of related compounds and extracts provide insight. For instance, flavonoids can influence key signaling pathways like the MAP kinase (MAPK) pathway, which is central to regulating cell growth and proliferation. nih.gov The MAPK pathway is a cascade of protein kinases that transmits signals from the cell surface to the nucleus, ultimately affecting gene expression. nih.gov

Furthermore, research on Isothymusin indicates it inhibits enzymes associated with the promotion stage of cancer, such as cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5). nih.govresearchgate.net It also inhibits proliferation markers like cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine-decarboxylase. nih.govresearchgate.net Inhibition of these enzymes suggests an interaction with the signaling pathways that control inflammation and cell proliferation, processes that are often co-opted by cancer cells to sustain their growth.

The ability of phytochemicals to interact with multiple targets ("pleiotropic" action) within these pathways may be an advantage in addressing the complexity of cancer and overcoming resistance to single-target drugs. researchgate.net

Mechanisms of Antioxidant Activity at the Cellular Level

At the cellular level, antioxidant defense involves a network of enzymes and molecules that neutralize reactive oxygen species (ROS). mdpi.com Excessive ROS can damage cellular components like DNA, proteins, and lipids, contributing to various diseases, including cancer. Flavonoids, including Isothymonin, contribute to cellular antioxidant defense through several mechanisms.

One primary mechanism is the direct scavenging of free radicals. nih.govigi-global.com Isothymonin, as a phenolic compound, can donate a hydrogen atom from a hydroxyl group on its aromatic ring to a free radical, thereby neutralizing it and forming a more stable radical of its own. researchgate.net Studies on Isothymusin have confirmed its ability to scavenge radicals like DPPH and nitric oxide. nih.govresearchgate.net

Beyond direct scavenging, flavonoids can influence the activity of cellular antioxidant enzymes. mdpi.com The cellular antioxidant system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comresearchgate.net SOD converts the superoxide anion into hydrogen peroxide, which is then detoxified into water by catalase and GPx. researchgate.net Flavonoids can enhance the activity of these enzymes, boosting the cell's intrinsic ability to handle oxidative stress.

Furthermore, these compounds can modulate signaling pathways that regulate the expression of antioxidant genes, such as the Nrf2 pathway. mdpi.com They can also inhibit enzymes that generate ROS, such as NADPH oxidases. mdpi.com By both directly neutralizing oxidants and reinforcing the cell's own defense systems, Isothymonin and related flavonoids exert a multi-faceted antioxidant effect at the cellular level.

Table 2: Cellular Mechanisms of Antioxidant Activity This table is interactive. Users can sort and filter the data.

| Mechanism | Description | Related Compounds | Reference(s) |

|---|---|---|---|

| Direct Radical Scavenging | Donation of a hydrogen atom to neutralize reactive oxygen species (ROS). | Isothymonin, Isothymusin | nih.govigi-global.comresearchgate.net |

| Enzyme Modulation | Influencing the activity of cellular antioxidant enzymes like SOD, CAT, and GPx. | Flavonoids | researchgate.netmdpi.com |

| Pathway Regulation | Modulating signaling pathways (e.g., Nrf2) that control the expression of antioxidant genes. | Flavonoids | mdpi.com |

| Inhibition of ROS-Generating Enzymes | Decreasing the activity of enzymes like NADPH oxidase that produce ROS. | Flavonoids | mdpi.com |

Mechanisms of Antimicrobial Activity

The antimicrobial properties of flavonoids like Isothymonin are attributed to several mechanisms that target microbial cell integrity and function. Plant essential oils and extracts containing these compounds have demonstrated broad-spectrum activity. jmb.or.kr

A primary mechanism of action is the disruption of the microbial cell membrane. researchgate.net Phenolic compounds, a class to which Isothymonin belongs, can interfere with the structure and function of the cytoplasmic membrane, increasing its permeability. jmb.or.krresearchgate.net This leads to the leakage of essential intracellular components, such as ions and proteins, ultimately causing bacterial cell death. researchgate.net

In addition to direct membrane damage, some flavonoids and associated compounds found in plant extracts can inhibit microbial enzyme activity. For example, they may interfere with enzymes involved in energy production or the synthesis of structural components of the cell wall. nih.gov

The lipophilic nature of some components in essential oils allows them to penetrate the bacterial cell wall and membrane, leading to their disruptive effects. nih.gov The antimicrobial activity of fixed oil from Ocimum sanctum has been attributed to its high content of linoleic acid. nih.gov Secondary metabolites found in Ocimum extracts have also been shown to inhibit biofilm formation and induce oxidative stress in bacteria, contributing to their antimicrobial efficacy. jmb.or.kr

Isothymonin S Role in Plant Secondary Metabolism and Ecological Interactions

Isothymonin as a Component of Plant Defense Mechanisms

Secondary metabolites are integral to a plant's arsenal (B13267) for confronting environmental challenges. Isothymonin, as a member of this diverse group, contributes to a plant's resilience through various defense pathways.

Involvement in Abiotic Stress Responses

Secondary metabolites are also critical for plant adaptation to abiotic stresses, including drought, salinity, and extreme temperatures ms-editions.clherbalapothecaryuk.comresearchgate.netresearchgate.net. These compounds can function as osmoprotectants, antioxidants, or signaling molecules that aid plants in coping with adverse environmental conditions ms-editions.clherbalapothecaryuk.comresearchgate.netresearchgate.net. Although direct experimental evidence specifically linking Isothymonin to the mitigation of abiotic stress is limited in the available search results, its presence in plants like Ocimum tenuiflorum (a variety of Holy Basil) that demonstrate enhanced tolerance to drought stress when treated with their extracts suggests a potential role nih.govresearchgate.net. Studies have indicated that Ocimum tenuiflorum extracts can increase antioxidant enzyme activity and maintain chlorophyll (B73375) fluorescence under drought conditions nih.gov. Given that Isothymonin is a known constituent of Ocimum tenuiflorum, it is plausible that it contributes, potentially synergistically with other metabolites, to the plant's resilience against abiotic stressors auctoresonline.orguoguelph.ca. Phenolic compounds, in general, are recognized for their role in stress tolerance by scavenging reactive oxygen species (ROS) and modulating stress-related pathways ms-editions.clherbalapothecaryuk.com.

Ecological Significance of Isothymonin Production

The production of Isothymonin by plants holds significant ecological importance, influencing interactions with other organisms and the plant's environment.

Deterrent Properties Against Herbivores and Pathogens

The ecological role of Isothymonin is closely linked to its potential deterrent properties against herbivores and pathogens, which are crucial for plant survival and ecological interactions. Secondary metabolites serve as a primary defense mechanism, acting as toxins, repellents, or antifeedants for herbivores, and as antimicrobials against pathogens nih.govpharmascholars.comnih.govwikipedia.orgms-editions.clfrontiersin.org. Flavonoids, including Isothymonin, are known for their broad-spectrum biological activities that can deter pests and pathogens nih.govpharmascholars.comwikipedia.org. Plants often release volatile compounds or root exudates containing secondary metabolites that repel insects or inhibit microbial growth in the rhizosphere nih.govfrontiersin.org. The presence of Isothymonin in plants recognized for their defensive capabilities, such as Ocimum sanctum, highlights its likely function in these ecological interactions by rendering the plant less palatable or more resistant to attack pharmascholars.comnih.govmdpi.comnih.govijbcp.comherbalapothecaryuk.comnih.govauctoresonline.orgijpsr.comresearchgate.net.

Comparative Research and Analogue Studies of Isothymonin

Comparative Analysis of Isothymonin with Related Flavonoids (e.g., Cirsimaritin, Isothymusin, Apigenin) from Ocimum sanctum

Flavonoids isolated from Ocimum sanctum have been the subject of comparative research to understand their distinct and overlapping biological activities. This comparative analysis often focuses on their potential as anti-inflammatory agents, antioxidants, and their roles in other therapeutic areas.

Anti-inflammatory Activity: Studies have evaluated the cyclooxygenase-1 (COX-1) inhibitory activity of several Ocimum sanctum flavonoids. In one assessment, Isothymonin exhibited 37% inhibition of COX-1 at a concentration of 1000 μM. This activity was comparable to that of Isothymusin, which also showed 37% inhibition. Cirsimaritin demonstrated a higher inhibitory effect, with 50% COX-1 inhibition, while Apigenin displayed the strongest activity among this group, achieving 65% inhibition at the same concentration. For reference, Eugenol, another significant compound from Ocimum sanctum, showed a potent 97% COX-1 inhibition nih.gov.

Table 1: Comparative COX-1 Inhibitory Activity of Flavonoids from Ocimum sanctum

| Compound | COX-1 Inhibition (%) at 1000 μM |

|---|---|

| Isothymonin | 37 |

| Isothymusin | 37 |

| Cirsimaritin | 50 |

| Apigenin | 65 |

Antioxidant Properties: Isothymonin and other Ocimum sanctum flavonoids are recognized for their antioxidant capabilities, which are crucial for combating oxidative stress ijpsjournal.comrjpponline.orgscione.com. Their ability to scavenge free radicals and reduce oxidative damage is a key aspect of their therapeutic value rjpponline.orgscione.comresearchgate.nethilarispublisher.com.

Other Biological Activities: Beyond their anti-inflammatory and antioxidant effects, Isothymonin and related compounds from Ocimum sanctum have shown promise in other areas. In silico studies have indicated that Isothymonin, along with Isothymusin and Cirsimaritin, possess significant binding affinity to the COVID-19 Main protease enzyme (Mpro), suggesting a potential role in antiviral therapies ijpsjournal.com. Furthermore, research points towards potential anticancer activities for Isothymonin and other flavonoids found in the plant ijpsm.comresearchgate.net.

Structure-Activity Relationship (SAR) Studies for Molecular Mechanisms

Structure-Activity Relationship (SAR) studies are critical for understanding how the chemical structure of a molecule correlates with its biological effects researchgate.net. For flavonoids, specific structural features significantly influence their activities, particularly their antioxidant and anti-inflammatory properties hilarispublisher.commdpi.comscispace.com.

Hydroxylation: The degree and position of hydroxyl groups are paramount. Hydroxylation, especially on the B ring, is strongly associated with enhanced antioxidant capacity, as these groups readily donate hydrogen and electrons to neutralize reactive oxygen species (ROS) hilarispublisher.comscispace.com.

C2-C3 Double Bond: The presence of a double bond between carbons 2 and 3 in the C ring, characteristic of flavones and flavonols, generally leads to greater radical scavenging ability compared to saturated structures like flavanones mdpi.com.

Modifications: Various chemical modifications, including hydroxylation, methoxylation, glycosylation, acetylation, alkylation, acylation, and halogenation, can alter a flavonoid's physicochemical properties, such as lipophilicity, stability, and bioavailability. These alterations can, in turn, influence their biological efficacy researchgate.netresearchgate.netnih.gov. For example, methylation of hydroxyl groups has been observed to improve metabolic stability and enhance activities like antibacterial effects researchgate.net.

While specific SAR studies detailing the molecular mechanisms of Isothymonin are not exhaustively covered in the provided literature, these general principles of flavonoid SAR provide a foundational understanding of how Isothymonin's structural attributes likely contribute to its observed biological activities.

Comparative Biological Activity Profiling (in vitro and in silico)

The biological activities of Isothymonin and its related flavonoids have been explored through both in vitro and in silico methodologies.

In Vitro Profiling:

Anti-inflammatory: As detailed in Section 7.1, in vitro assays have directly compared the COX-1 inhibitory potential of Isothymonin against other Ocimum sanctum flavonoids, revealing varying degrees of activity nih.gov.

Antioxidant: Various in vitro assays, such as DPPH radical scavenging and ferric reducing power assays, are employed to quantify antioxidant capacity. Isothymonin and other constituents of Ocimum sanctum have demonstrated significant antioxidant properties in these tests rjpponline.orgscione.comresearchgate.net.

Antimicrobial: Studies examining Ocimum sanctum leaf extracts have reported antimicrobial activity against bacterial strains like Staphylococcus aureus, Klebsiella pneumoniae, Salmonella typhi, and Streptococcus, suggesting that its flavonoid components may contribute to these effects hilarispublisher.com.

In Silico Profiling:

Computational approaches have been used to predict the interactions of Ocimum sanctum compounds with biological targets. In silico analyses have shown that Isothymonin, along with Isothymusin and Cirsimaritin, exhibit substantial binding affinity to the COVID-19 Main protease enzyme (Mpro) ijpsjournal.com. This finding highlights a potential avenue for antiviral drug development. Additionally, Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to related compound classes, such as xanthones, to predict anticancer activity, underscoring the utility of in silico methods in understanding the activity of flavonoid compounds like Isothymonin researchgate.net.

Synthesis and Evaluation of Isothymonin Analogues

The synthesis and evaluation of Isothymonin analogues represent a crucial strategy for enhancing its therapeutic profile and exploring structure-function relationships.

Exploration of Structure-Function Relationships through Synthetic Analogues: The creation of synthetic flavonoid analogues allows for a systematic investigation into how specific structural alterations impact biological functions researchgate.netnih.goviiarjournals.orgiiarjournals.org. For instance, studies on flavonoid derivatives designed for DNA binding have demonstrated that modifications, such as the introduction of tertiary amines or sulfur atoms, can significantly influence binding affinity iiarjournals.orgiiarjournals.org. Similarly, the methylation of hydroxyl groups has been shown to enhance the metabolic stability and antibacterial activity of flavonoids researchgate.net. While specific synthetic analogues of Isothymonin are not detailed in the provided search results, the general methodology involves synthesizing modified flavonoid structures and subsequently evaluating their biological activities. This iterative process of synthesis and evaluation is fundamental for developing more potent and targeted therapeutic agents derived from natural scaffolds.

Compound List:

Apigenin

Cirsimaritin

Cirsilineol

Eugenol

Isothymonin

Isothymusin

Orientin

Rosmarinic acid

Vicenin

Future Research Directions and Translational Potential

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Regulatory Networks

A fundamental gap in our understanding of Isothymonin is the precise enzymatic pathway responsible for its synthesis in plants. While the general flavonoid biosynthetic pathway is well-established, the specific enzymes that catalyze the unique structural features of Isothymonin are yet to be identified. Future research should focus on:

Transcriptome and Genome Analysis: High-throughput sequencing of Isothymonin-producing plant species can help identify candidate genes encoding biosynthetic enzymes. Co-expression analysis, correlating gene expression patterns with Isothymonin accumulation, can pinpoint putative genes involved in its biosynthesis.

Enzyme Characterization: Once candidate genes are identified, the encoded enzymes must be functionally characterized. This involves heterologous expression of the genes in microbial or plant systems and in vitro assays to confirm their specific catalytic activities in the Isothymonin pathway.

Regulatory Network Mapping: The expression of biosynthetic genes is controlled by a complex network of transcription factors. Identifying these regulators, such as MYB, bHLH, and WD40 proteins, which are known to regulate flavonoid biosynthesis, will be crucial for understanding how Isothymonin production is controlled in response to developmental and environmental cues.

| Research Objective | Methodology | Expected Outcome |

| Identify Isothymonin biosynthetic genes | Transcriptome sequencing (RNA-seq), Genome-wide association studies (GWAS) | A list of candidate genes encoding enzymes like synthases, isomerases, hydroxylases, and methyltransferases. |

| Characterize enzyme function | Heterologous expression (e.g., in E. coli or yeast), In vitro enzymatic assays | Confirmation of the specific catalytic steps in the Isothymonin biosynthetic pathway. |

| Map genetic regulatory networks | Yeast two-hybrid screening, Chromatin immunoprecipitation sequencing (ChIP-seq) | Identification of transcription factors that control the expression of Isothymonin biosynthetic genes. |

Comprehensive Mapping of Molecular Targets and Signaling Pathways

To translate the potential of Isothymonin into therapeutic or other applications, a thorough understanding of its molecular targets and the signaling pathways it modulates is essential. Current knowledge on the specific interactions of Isothymonin at the molecular level is limited. Future investigations should include:

Target Identification: Techniques such as affinity chromatography, and computational molecular docking studies can be employed to identify specific proteins or other macromolecules that Isothymonin binds to within a cell.

Signaling Pathway Analysis: Once potential targets are identified, the downstream effects on cellular signaling cascades need to be elucidated. This can be achieved by treating cells with Isothymonin and analyzing changes in protein phosphorylation, gene expression, and metabolite profiles. Pathways commonly affected by flavonoids, such as the MAPK and PI3K/Akt signaling pathways, would be primary candidates for investigation.

| Research Approach | Techniques | Potential Signaling Pathways to Investigate |

| Molecular Target Identification | Affinity chromatography-mass spectrometry, Molecular docking, Cellular thermal shift assay (CETSA) | Kinases, Transcription factors, Receptors |

| Signaling Pathway Elucidation | Western blotting for phosphoproteins, RNA-sequencing for gene expression changes, Metabolomics | Mitogen-activated protein kinase (MAPK) pathway, Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, NF-κB signaling pathway |

Development of Advanced Analytical Platforms for In Situ Isothymonin Profiling

Understanding the spatial and temporal distribution of Isothymonin within plant tissues is crucial for elucidating its physiological role and for optimizing its extraction. Current analytical methods often require tissue destruction, which prevents in situ analysis. The development of advanced analytical platforms is needed:

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization) and DESI-MSI (Desorption Electrospray Ionization) can visualize the distribution of Isothymonin directly in plant tissue sections, providing valuable information on its localization in specific cell types or organelles. elsevierpure.comwiley.commanchester.ac.ukmdpi.com

Biosensors: The development of genetically encoded or synthetic biosensors for Isothymonin could enable real-time monitoring of its concentration and dynamics within living cells and tissues.

| Analytical Platform | Principle | Application for Isothymonin Research |

| Mass Spectrometry Imaging (MSI) | Label-free visualization of molecules in tissue sections based on their mass-to-charge ratio. | Mapping the precise location of Isothymonin in leaves, flowers, and stems to understand its biosynthesis, transport, and storage. |

| In Situ Probes and Biosensors | Development of molecular probes or genetically encoded sensors that specifically bind to Isothymonin and produce a detectable signal (e.g., fluorescence). | Real-time tracking of Isothymonin levels in living plant cells in response to different stimuli. |

Exploration of Inter-Compound Synergistic and Antagonistic Interactions within Plant Extracts

Isothymonin does not exist in isolation in its natural plant source but is part of a complex mixture of phytochemicals. These compounds can interact, leading to synergistic (enhanced) or antagonistic (reduced) biological effects. A comprehensive evaluation of these interactions is necessary:

Combinatorial Screening: Testing the biological activity of Isothymonin in combination with other major compounds present in the plant extract can identify synergistic or antagonistic relationships.

Mechanism of Interaction: Investigating how co-occurring compounds affect the solubility, stability, bioavailability, or metabolism of Isothymonin can provide insights into the mechanisms behind observed synergistic or antagonistic effects.

Strategies for Enhanced Isothymonin Production through Plant Biotechnology and Metabolic Engineering

The natural abundance of Isothymonin in plants may be too low for commercial applications. Plant biotechnology and metabolic engineering offer promising strategies to enhance its production.

Metabolic Engineering: Once the biosynthetic pathway and its regulatory genes are fully elucidated, it will be possible to overexpress key enzymes or transcription factors in the native plant or a heterologous host (like yeast or E. coli) to boost Isothymonin yields. researchgate.netlbl.govnih.gov

Plant Tissue Culture: Establishing cell or organ cultures (e.g., hairy root cultures) of Isothymonin-producing plants can provide a controlled and sustainable system for its production. The yield can be further enhanced by optimizing culture conditions and applying elicitors (substances that stimulate secondary metabolite production). nih.govmdpi.comresearchgate.net

| Strategy | Approach | Potential Outcome |

| Metabolic Engineering in Plants | Overexpression of key biosynthetic genes (e.g., using CRISPRa) or transcription factors in high-biomass crops. | Development of plant varieties with significantly higher Isothymonin content. |

| Microbial Fermentation | Reconstruction of the Isothymonin biosynthetic pathway in microorganisms like Saccharomyces cerevisiae or Escherichia coli. | Scalable and cost-effective production of Isothymonin through fermentation. |

| In Vitro Plant Cell Cultures | Establishment of cell suspension or hairy root cultures and optimization of growth and production media. | A continuous and sustainable source of Isothymonin independent of geographical and climatic constraints. |

By pursuing these future research directions, the scientific community can build a comprehensive understanding of Isothymonin, from its fundamental biosynthesis in plants to its potential applications, paving the way for its translation into valuable products.

Q & A

Q. What are the standard analytical techniques for characterizing Isothymonin’s purity and structural identity in preclinical studies?

To ensure accurate characterization, researchers should employ orthogonal analytical methods:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity, referencing coupling constants and chemical shifts against published data .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase gradients (e.g., acetonitrile/water) and column selection (C18) to achieve baseline separation, ensuring ≥95% purity .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, cross-referencing isotopic patterns with theoretical calculations.

- Documentation : Report numerical precision to one significant digit beyond instrument limits (e.g., retention time ±0.1 min) and define all symbols in equations/formulas .

Q. How should researchers design a preliminary study to assess Isothymonin’s bioactivity in vitro?

- Hypothesis Framing : Align the research question with gaps in existing literature, such as “Does Isothymonin inhibit [specific enzyme/pathway] in [cell line] under [condition]?” .

- Experimental Controls : Include positive/negative controls (e.g., known inhibitors/DMSO vehicle) and triplicate technical replicates to account for variability .

- Dose-Response Curves : Use logarithmic dilution series (e.g., 0.1–100 µM) to calculate IC50/EC50 values, reporting means ± SD with statistical significance (p < 0.05) .

- Data Reporting : Avoid excessive jargon; define terms like “significant” only if statistical tests (e.g., ANOVA) are applied .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for Isothymonin across studies?

- Systematic Review : Aggregate data from peer-reviewed sources (excluding non-academic platforms like ) and categorize findings by experimental conditions (e.g., cell type, concentration) .

- Contradiction Analysis :

- Principal Contradiction Identification : Determine if discrepancies arise from methodological differences (e.g., assay sensitivity) or biological variability .

- Replication Studies : Reproduce conflicting experiments under standardized protocols, ensuring instrument calibration and reagent batch consistency .

Q. What methodological strategies optimize Isothymonin’s synthetic yield while maintaining scalability?

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) and identify interactions using response surface methodology .

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., FTIR) to track reaction intermediates and adjust parameters dynamically .

- Purity-Throughput Balance :

| Parameter | Target Range | Trade-off Consideration |

|---|---|---|

| Reaction Time | 12–24 hrs | Longer durations increase yield but risk degradation |

| Column Chromatography | ≤3 steps | Minimize steps to reduce compound loss |

| Reference: Ensure all metrics align with instrument precision (e.g., ±0.5% yield) . |

Q. How should researchers address variability in Isothymonin’s pharmacokinetic (PK) data across animal models?

- Contextual Factors : Document species-specific metabolic pathways (e.g., cytochrome P450 isoforms) and administration routes (oral vs. IV) .

- Data Harmonization :

- Normalize PK parameters (e.g., AUC, Cmax) to body surface area or allometric scaling factors.

- Use mixed-effects models to account for inter-individual variability .

- Ethical Reporting : Disclose animal welfare protocols (e.g., OECD guidelines) and statistical power calculations to justify sample sizes .

Methodological Tables for Reference

Table 1 : Key Parameters for Isothymonin Bioactivity Assays

| Assay Type | Cell Line | Incubation Time | Detection Method | Acceptable Variability |

|---|---|---|---|---|

| Cytotoxicity | HepG2 | 48 hrs | MTT (λ = 570 nm) | CV ≤ 15% |

| Enzyme Inhibition | Recombinant XYZ | 30 min | Fluorescence (Ex/Em 340/460 nm) | SD ≤ 0.1 RFU |

| Guideline : Justify numerical precision (e.g., “significant figures”) based on instrument limits . |

Table 2 : Steps for Resolving Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.